molecular formula C21H26BNO4 B1412637 N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 1706749-35-0

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B1412637
CAS No.: 1706749-35-0
M. Wt: 367.2 g/mol
InChI Key: YUEBSBWWAXOZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronate ester-containing benzamide derivative. Its structure features a benzamide core substituted with a methoxy group at the 2-position, a benzyl group on the amide nitrogen, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate ester group in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems .

Biological Activity

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H22BNO4
  • Molecular Weight : 291.15 g/mol
  • CAS Number : 1256360-26-5

The compound features a benzamide structure combined with a boron-containing dioxaborolane moiety. The presence of the methoxy group enhances its reactivity and biological profile.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Kinase Inhibition : The compound may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can modulate signaling pathways involved in cell proliferation and survival. For example, compounds that inhibit the epidermal growth factor receptor (EGFR) have shown efficacy in treating non-small cell lung cancer (NSCLC) .
  • Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. The incorporation of polar functional groups has been shown to improve solubility and bioavailability while maintaining activity .
  • Neuroleptic Activity : Some derivatives have been noted for their potential neuroleptic effects, which could be beneficial in treating psychiatric disorders .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

Compound NameActivity TypeIC50 (µM)Notes
This compoundKinase InhibitionTBDPotential for selective inhibition
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)acetamideAntiproliferative0.048Moderate activity against specific cancer lines
N-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamideNeurolepticTBDExhibits potential for CNS activity

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzamide compounds for their anticancer properties. Among them was this compound which demonstrated promising results in inhibiting tumor growth in vitro .

Study 2: Solubility and Metabolism

Another investigation focused on the solubility and metabolic stability of related compounds. It was found that modifications to the molecular structure could significantly enhance solubility without compromising biological activity. This study highlighted the importance of structural variations in optimizing drug candidates for better pharmacokinetic profiles .

Scientific Research Applications

Organic Synthesis

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide serves as a versatile building block in organic synthesis. Its dioxaborolane moiety allows for efficient borylation reactions that are critical in forming carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Medicinal Chemistry

Research indicates that compounds containing the dioxaborolane group exhibit significant biological activity. N-Benzyl derivatives have been studied for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzamide with boron-containing groups showed improved potency against certain cancer cell lines compared to their non-boronated counterparts .

Material Science

The compound's unique properties make it suitable for applications in material science. Its ability to form stable complexes with metals can be harnessed in the development of new materials with enhanced electronic properties.

Catalysis

This compound has been utilized as a ligand in catalysis. Its coordination ability enhances the efficiency of catalytic cycles in organic transformations.

Q & A

Q. Basic: What are the common synthetic routes for N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. Key steps include:

  • Step 1: Preparation of the boronic ester precursor (e.g., 5-bromo-2-methoxybenzoic acid derivatives) through halogenation and methoxylation .
  • Step 2: Coupling with a benzamide-containing aryl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in solvents like THF or DMF at reflux .
  • Step 3: Purification via column chromatography or preparative HPLC .
    For reproducibility, ensure anhydrous conditions and inert atmosphere (N₂/Ar) during coupling .

Q. Advanced: How can reaction yields be optimized for this compound in cross-coupling reactions?

Answer:
Yield optimization involves:

  • Catalyst selection: PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) improve steric tolerance .
  • Solvent effects: Polar aprotic solvents (DMF) enhance solubility of boronic esters, while THF minimizes side reactions .
  • Base choice: Cs₂CO₃ increases coupling efficiency for electron-deficient substrates compared to K₂CO₃ .
  • Temperature control: Reflux (80–100°C) balances reaction rate and decomposition risks. Monitor by TLC or LC-MS .

Q. Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of methoxy and benzamide groups. Aromatic protons appear as multiplets at δ 6.5–8.0 ppm, while the dioxaborolane ring shows singlet peaks for methyl groups (δ ~1.3 ppm) .
  • ¹¹B NMR: Verify boronic ester integrity (δ 28–32 ppm for sp² boron) .
  • HRMS: Validate molecular ion ([M+H]⁺) with <5 ppm error .

Q. Advanced: How to resolve discrepancies in NMR data (e.g., unexpected splitting or shifts)?

Answer:

  • Impurity analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .
  • Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) can resolve rotational barriers in the benzamide group .
  • Solvent polarity: Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation effects .
  • 11B NMR: Rule out hydrolysis of the dioxaborolane ring, which shifts boron signals to δ 10–15 ppm .

Q. Biological: How to evaluate this compound’s activity against bacterial biofilms?

Answer:

  • Biofilm assay: Use a 96-well plate model with Staphylococcus aureus. Stain with crystal violet (OD₅₉₀) to quantify biofilm biomass .
  • Controls: Include DMSO (negative) and known GroEL/ES inhibitors (positive) .
  • MIC determination: Assess planktonic growth inhibition via broth microdilution (CLSI guidelines) .
  • Dose-response: Test 0.5–128 µg/mL to calculate IC₅₀ values .

Q. Advanced: What challenges arise in modifying the benzamide moiety for structure-activity relationship (SAR) studies?

Answer:

  • Regioselectivity: Electrophilic substitution at the 2-methoxy position requires directing groups (e.g., -NO₂) or protecting strategies (TIPSCl for -OH) .
  • Steric hindrance: Bulky substituents on the benzamide nitrogen may reduce coupling efficiency; use Buchwald-Hartwig conditions for C-N bond formation .
  • Hydrolysis sensitivity: Boronic esters degrade in aqueous media; employ lyophilization for biological testing .

Q. Crystallography: How to determine the crystal structure of this compound?

Answer:

  • Crystallization: Use vapor diffusion (e.g., CHCl₃ layered with hexane) to grow single crystals .
  • Data collection: Perform X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure solution: Apply SHELXT for phase problem resolution and SHELXL for refinement (R-factor <0.05) .
  • Validation: Check CIF files with PLATON for missed symmetry or disorder .

Q. Advanced: How to address low yields in the final coupling step?

Answer:

  • Catalyst poisoning: Pre-purify reagents (e.g., silica gel filtration for boronic ester) to remove sulfur or amine contaminants .
  • Microwave-assisted synthesis: Reduce reaction time (30 min vs. 24 h) to minimize decomposition .
  • Alternative boron sources: Use pinacolborane (PBu₃) in situ for unstable intermediates .

Q. Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Antibacterial agents: Target GroEL/ES chaperonin systems to disrupt protein folding in biofilms .
  • Protease inhibitors: The benzamide scaffold mimics peptide substrates in serine protease binding pockets .
  • Boronate prodrugs: Hydrolyze in vivo to release bioactive phenolic derivatives .

Q. Advanced: How to design analogs with improved metabolic stability?

Answer:

  • Isosteric replacement: Substitute the dioxaborolane with a trifluoroborate (-BF₃K) to resist esterase cleavage .
  • Deuterium incorporation: Replace labile C-H bonds (e.g., benzyl position) to slow CYP450 metabolism .
  • Prodrug strategies: Mask phenolic -OH with pivaloyloxymethyl (POM) groups for enhanced bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The target compound’s structural analogs differ in substituents on the benzamide core, the amide nitrogen, or the boronate ester group. These variations influence physicochemical properties, reactivity, and biological activity.

Compound Name Substituents (Position) Molecular Formula CAS Number Key Applications/Properties Reference IDs
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (Target) -OCH₃ (2), -B(pin) (5), -Bn (N) C₂₂H₂₇BNO₄ Not provided Suzuki coupling, drug intermediates
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -F (2), -B(pin) (5), -Et (N) C₁₅H₂₁BFNO₃ BD01524156 Enhanced lipophilicity due to -F
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -B(pin) (4), -CH₂CH₂CH₂Cl (N) C₁₆H₂₃BClNO₃ BD01443339 Potential alkylating agent
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide -B(pin) (4), -CH₃ (N) C₁₄H₂₀BNO₃ 214360-57-3 Simplified analog for SAR studies
N,N-Dimethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide -OCH₃ (3), -B(pin) (5), -N(CH₃)₂ (N) C₁₇H₂₅BNO₄ 2059087-85-1 Improved solubility via -NMe₂

Key Observations :

  • Alkyl vs. Aryl Substituents : The benzyl group in the target compound may confer higher steric hindrance compared to ethyl or methyl analogs, affecting reaction kinetics in catalytic processes .
  • Boronate Position : Moving the boronate group from the 5- to 4-position (e.g., N-Methyl-4-...benzamide) alters conjugation and electronic effects, impacting binding in biological targets .

Heterocyclic and Functional Group Modifications

Compound Name Structural Feature Molecular Formula CAS Number Applications Reference IDs
N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Pyridinyl (N-substituent) C₁₈H₂₁BN₂O₃ 1383385-64-5 Intermediate for Acalabrutinib
N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Cyclopropyl, -F (4) C₁₆H₂₁BFNO₃ 1412905-51-1 Enhanced metabolic stability
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Acetamide (N-substituent) C₁₆H₂₂BNO₅ Not provided Hydrogen-bonding capacity

Key Observations :

  • Cyclopropyl Groups : The cyclopropyl moiety in N-Cyclopropyl-4-fluoro-...benzamide may reduce metabolic oxidation, enhancing pharmacokinetic stability .
  • Acetamide vs.

Properties

IUPAC Name

N-benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-18(25-5)17(13-16)19(24)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEBSBWWAXOZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.